(R)-2-Amino-4,4-dimethylpentan-1-ol
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Overview
Description
(R)-2-Amino-4,4-dimethylpentan-1-ol is an organic compound with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol. This compound is a chiral amine, meaning it has a specific three-dimensional arrangement of its atoms, which can significantly influence its chemical behavior and interactions.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 4,4-dimethylpentan-1-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: Another method is the hydrogenation of 2-amino-4,4-dimethylpentan-1-one using a catalyst like palladium on carbon under hydrogen gas pressure.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reductive amination processes, which are optimized for high yield and purity. The choice of reducing agent and reaction conditions can vary based on the desired scale and cost considerations.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding amine oxide.
Reduction: The compound can undergo reduction reactions, often resulting in the formation of secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and alkylating agents are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
(R)-2-Amino-4,4-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a reagent in biochemical assays and studies involving amino acid metabolism.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (R)-2-Amino-4,4-dimethylpentan-1-ol exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
(R)-2-Amino-4,4-dimethylpentan-1-ol is structurally similar to other amino alcohols, such as (S)-2-Amino-4,4-dimethylpentan-1-ol and 2-amino-1-butanol. its chiral nature and specific structural features make it unique in terms of its reactivity and applications. The presence of the chiral center can lead to different biological activities and interactions compared to its enantiomer or other similar compounds.
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Properties
IUPAC Name |
(2R)-2-amino-4,4-dimethylpentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)4-6(8)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJXWXGVDQCFJW-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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